

# synthesis of Salicyloyl chloride from salicylic acid and thionyl chloride

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## Compound of Interest

Compound Name: Salicyloyl chloride

Cat. No.: B073872

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## Application Notes: Synthesis of Salicyloyl Chloride

### Introduction

**Salicyloyl chloride** is a reactive acylating agent and a valuable intermediate in organic synthesis. Its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles. The ortho-hydroxyl group also influences its chemical behavior, allowing for specific synthetic pathways. A primary application of **salicyloyl chloride** is in the pharmaceutical industry, notably as a key precursor in the synthesis of Deferasirox, a medication used for treating chronic iron overload.[1][2]

The conversion of salicylic acid to **salicyloyl chloride** is efficiently achieved using thionyl chloride ( $\text{SOCl}_2$ ). This reaction is highly favorable due to the formation of gaseous by-products, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ), which are expelled from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[3] However, **salicyloyl chloride** can be unstable at elevated temperatures, which may lead to the formation of impurities and reduced yields.[2] Therefore, careful control of reaction conditions is essential.

### Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. Following a series of steps involving internal rearrangement and elimination, the carboxylic acid is converted to the acid chloride, releasing  $\text{SO}_2$  and  $\text{HCl}$  as by-products.

## Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

- Thionyl Chloride ( $\text{SOCl}_2$ ): Highly toxic, corrosive, and a lachrymator. It causes severe burns to the skin, eyes, and respiratory tract.[4][5] Inhalation can be fatal and may cause pulmonary edema.[5][6] It reacts violently with water, releasing toxic gases ( $\text{SO}_2$  and  $\text{HCl}$ ).[4][5][7] All apparatus must be thoroughly dried before use.
- Hydrogen Chloride ( $\text{HCl}$ ) and Sulfur Dioxide ( $\text{SO}_2$ ): These gaseous by-products are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a sodium hydroxide solution to neutralize these acidic gases.[8]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or PVC), chemical splash goggles, a full-face shield, and a lab coat.[5] For operations outside a closed system, a NIOSH-approved respirator with acid gas cartridges is recommended.[5]

## Experimental Protocol

This protocol describes the synthesis of **salicyloyl chloride** using thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent.

### Materials and Equipment:

- Salicylic Acid
- Thionyl Chloride ( $\text{SOCl}_2$ )
- N,N-dimethylformamide (DMF), anhydrous
- Toluene, anhydrous
- Round-bottom flask, three-neck, oven-dried
- Reflux condenser, oven-dried

- Dropping funnel, oven-dried
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Gas outlet adapter connected to a gas scrubber (containing NaOH solution)
- Vacuum distillation apparatus

#### Procedure:

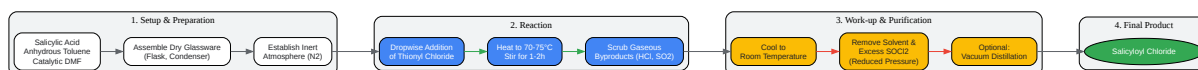
- **Reaction Setup:** Assemble the oven-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all joints are properly sealed. Connect the top of the condenser to a gas scrubber. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Preparation:** In the flask, suspend salicylic acid (1.0 eq) in anhydrous toluene.
- **Addition of Catalyst:** Add a catalytic amount of anhydrous DMF (e.g., a few drops) to the suspension with stirring. DMF forms a reactive Vilsmeier intermediate that accelerates the reaction.<sup>[9]</sup>
- **Addition of Thionyl Chloride:** Fill the dropping funnel with thionyl chloride (approx. 1.5-2.0 eq). Add the thionyl chloride dropwise to the stirred suspension of salicylic acid at room temperature. The addition should be slow to control the initial evolution of gas.
- **Reaction:** After the addition is complete, heat the reaction mixture to 70-75°C using a heating mantle.<sup>[9]</sup> Maintain this temperature and continue stirring for approximately 1-2 hours. The reaction is typically complete when the evolution of HCl and SO<sub>2</sub> gases ceases and the mixture becomes a clear solution.
- **Work-up and Purification:**
  - Cool the reaction mixture to room temperature.
  - Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step must be performed with care in a fume hood.

- The crude **salicyloyl chloride** is often obtained as an oily or syrupy residue.<sup>[9]</sup> For higher purity, the product can be purified by vacuum distillation.

## Quantitative Data Summary

Parameter	Value	Reference/Notes
Reactants		
Salicylic Acid (MW: 138.12 g/mol )	1.0 eq	
Thionyl Chloride (MW: 118.97 g/mol )	1.5 - 2.0 eq	Excess is used to ensure complete conversion.
Catalyst		
N,N-dimethylformamide (DMF)	Catalytic amount	A few drops.
Solvent		
Toluene	Anhydrous	Provides an inert reaction medium. <sup>[9]</sup>
Reaction Conditions		
Temperature	70 - 75 °C	<sup>[9]</sup>
Time	1 - 2 hours	<sup>[9]</sup>
Product		
Salicyloyl Chloride (MW: 156.57 g/mol )		
Expected Yield	>90%	Yields can be high but are sensitive to conditions.

## Visualized Experimental Workflow



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Caption: Workflow for the synthesis of **salicyloyl chloride**.

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